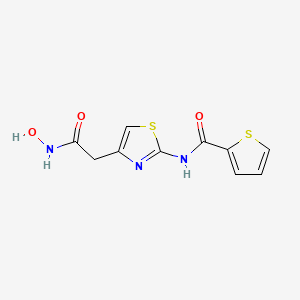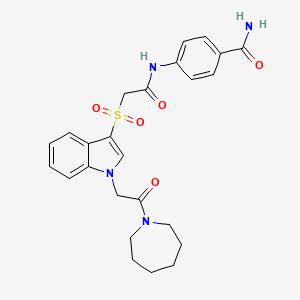
N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Descripción general
Descripción
N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamide derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Hydroxyamino Group: The hydroxyamino group is introduced through the reaction of the thiazole intermediate with hydroxylamine hydrochloride in the presence of a base.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the hydroxyamino-thiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the thiazole ring can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting specific enzymes and signaling pathways involved in disease progression.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis. For example, it can inhibit the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolecarboxamide Derivatives: Compounds like N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide share structural similarities and exhibit comparable biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazoles, also show similar chemical reactivity and biological properties.
Uniqueness
N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c14-8(13-16)4-6-5-18-10(11-6)12-9(15)7-2-1-3-17-7/h1-3,5,16H,4H2,(H,13,14)(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOLMIKEXKKFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B3292447.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B3292463.png)
![N,N-diethyl-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B3292471.png)
![2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B3292473.png)
![2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B3292481.png)



![N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B3292510.png)
![N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B3292521.png)

![7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone](/img/structure/B3292549.png)
![Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3292565.png)

